molecular formula C15H11BrN2O2 B2740575 3-bromo-N-(2-oxoindolin-5-yl)benzamide CAS No. 921814-38-2

3-bromo-N-(2-oxoindolin-5-yl)benzamide

Numéro de catalogue B2740575
Numéro CAS: 921814-38-2
Poids moléculaire: 331.169
Clé InChI: WNNPYKDKCKBNSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While specific synthesis methods for “3-bromo-N-(2-oxoindolin-5-yl)benzamide” were not found, there are related studies on the synthesis of 2-oxoindoline-based compounds . These studies might provide insights into potential synthesis methods for the compound .

Applications De Recherche Scientifique

Antitumor Activity

Compounds related to 3-bromo-N-(2-oxoindolin-5-yl)benzamide have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown notable cytotoxicity toward human cancer cell lines, including colon, prostate, and lung cancers. The mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells .

Breast Cancer Treatment

Derivatives of 2-oxoindoline, which is structurally similar to 3-bromo-N-(2-oxoindolin-5-yl)benzamide, have been investigated for their efficacy against the MCF-7 breast cancer cell line. Some compounds exhibited potent activity, with IC50 values comparable to known anticancer drugs, indicating their potential use in breast cancer treatment .

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a crucial strategy in cancer therapy. 2-oxoindoline derivatives have been shown to accumulate cancer cells in the S phase of the cell cycle and induce cellular apoptosis, which is a promising approach for the development of new anticancer agents .

Cell Cycle Regulation

Research has demonstrated that certain 2-oxoindoline compounds can arrest cancer cells in the G2/M phase of the cell cycle. This disruption of the cell cycle is an effective method to inhibit the proliferation of cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed on indole derivatives to explore their potential as anti-HIV agents. While not directly related to 3-bromo-N-(2-oxoindolin-5-yl)benzamide, these studies highlight the versatility of indole compounds in targeting various biological pathways .

VEGFR-2 Inhibition

In the context of breast cancer, certain 2-oxoindoline derivatives have been shown to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis. This inhibition can prevent the growth of new blood vessels that supply nutrients to tumors, thereby hindering tumor growth .

Gene Expression Modulation

Some 2-oxoindoline compounds have been found to modulate gene expression related to apoptosis. For instance, they can increase the expression of pro-apoptotic genes and decrease the expression of anti-apoptotic genes, contributing to the death of cancer cells .

ADME Profile Assessment

The ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of indole derivatives have been evaluated to predict their pharmacokinetic properties. This assessment is crucial for understanding the potential of these compounds as therapeutic agents .

Propriétés

IUPAC Name

3-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNPYKDKCKBNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.